molecular formula C15H26Br2N4 B2887870 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide) CAS No. 247902-48-3

3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide)

Cat. No. B2887870
M. Wt: 422.209
InChI Key: QITKMIZFIHLBDT-UHFFFAOYSA-N
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Description

3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is a chemical compound with the molecular formula C15H26Br2N4 . It is also known as 1H-Imidazolium, 1,1’-methylenebis[3-(1,1-dimethylethyl)-, dibromide .


Molecular Structure Analysis

The molecular structure of 3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is represented by the formula CC(C)(C)N1C=CN+C[N+]2=CN(C=C2)C(C)(C)C .


Physical And Chemical Properties Analysis

3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is a solid at 20°C . It appears as a white to orange to green powder or crystal . The compound has a molecular weight of 422.21 . Its melting point is greater than 300°C .

Scientific Research Applications

Organometallic Chemistry and Catalysis

Imidazolium bromide compounds have been explored for their role in the synthesis and stabilization of metal complexes. For instance, deprotonation attempts on imidazolium salts tethered by substituted phenol have led to the formation of rare magnesium NHC (N-heterocyclic carbene) complexes. These complexes have potential applications in catalysis and organometallic synthesis (Zhang & Kawaguchi, 2006). Similarly, new zirconium complexes supported by NHC ligands have been synthesized, showing promise for hydroamination catalytic properties (Barroso et al., 2014).

Green Chemistry and CO2 Fixation

Imidazolium-based ionic liquids, including those related to 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide), have been utilized in the chemical fixation of carbon dioxide into valuable products. This application underscores the role of these compounds in developing sustainable chemical processes. For example, a study demonstrated the use of imidazolium-based ionic liquids as catalysts for converting carbon dioxide and epoxides into cyclic carbonates, highlighting a metal-free and environmentally friendly approach (Girard et al., 2014).

Material Science and Separation Technology

The unique properties of imidazolium bromide ionic liquids have been exploited in material science, particularly in separation technologies. For instance, these ionic liquids have been tested as entrainers for separating acetonitrile and methanol mixtures, demonstrating their potential in enhancing the efficiency of separation processes (Zhang et al., 2018). Furthermore, they have been used in recycling thermoset epoxy resins and carbon fiber reinforced epoxy composites, showcasing a green and efficient approach to material recovery (Pérez et al., 2021).

Chemical Synthesis and Catalysis

Imidazolium bromides have been shown to catalyze a variety of chemical reactions, including nucleophilic substitution reactions at room temperature. This highlights their versatility and efficiency as catalysts in organic synthesis (Shinde et al., 2009). Additionally, their application in microwave-assisted glycolysis of poly(ethylene terephthalate) catalyzed by ionic liquids underlines their role in enhancing reaction efficiencies and promoting sustainable recycling processes (Alnaqbi et al., 2014).

Safety And Hazards

3,3’-Methylenebis(1-tert-butyl-3-imidazolium Bromide) is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

1-tert-butyl-3-[(3-tert-butylimidazol-1-ium-1-yl)methyl]imidazol-3-ium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4.2BrH/c1-14(2,3)18-9-7-16(12-18)11-17-8-10-19(13-17)15(4,5)6;;/h7-10,12-13H,11H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZMWHMEXVUXBS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C[N+](=C1)C[N+]2=CN(C=C2)C(C)(C)C.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide)

CAS RN

247902-48-3
Record name 3,3'-Methylenebis(1-tert-butyl-3-imidazolium Bromide)
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